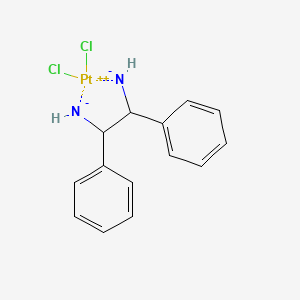
Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique chiral properties and is often used in various chemical and industrial applications. The compound features a platinum center coordinated to two chlorine atoms and a chiral 1,2-diphenyl-1,2-ethanediamine ligand, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands. This is often facilitated by the use of nucleophiles such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophiles: Amines, phosphines, and other nucleophilic reagents are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other hydride donors are often used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Stereochemistry Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in coordination chemistry.
Biology and Medicine:
Anticancer Research: Platinum-based compounds are well-known for their anticancer properties. This compound is studied for its potential use in developing new anticancer drugs.
Biochemical Studies: It is used in biochemical research to study the interactions between metal complexes and biological molecules.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Manufacturing: It is employed in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] exerts its effects involves coordination to target molecules, leading to changes in their structure and function. In biological systems, the platinum center can bind to DNA, causing cross-linking and disrupting DNA replication and transcription. This is a key mechanism in its anticancer activity. The chiral ligand can also influence the binding interactions, adding a layer of stereochemical specificity to its action.
類似化合物との比較
Dichloro(2,2’-bipyridine)platinum(II): This compound features a bipyridine ligand instead of the chiral 1,2-diphenyl-1,2-ethanediamine ligand.
Dichloro(ethylenediamine)platinum(II): This compound has an ethylenediamine ligand, lacking the phenyl groups and chiral centers.
Uniqueness: Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its chiral ligand, which imparts stereochemical properties that are not present in similar compounds. This makes it particularly valuable for applications requiring chiral specificity, such as asymmetric catalysis and stereoselective synthesis.
特性
CAS番号 |
80317-01-7 |
|---|---|
分子式 |
C14H14Cl2N2Pt |
分子量 |
476.3 g/mol |
IUPAC名 |
(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |
InChIキー |
PKPLWJWRVWFFAQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



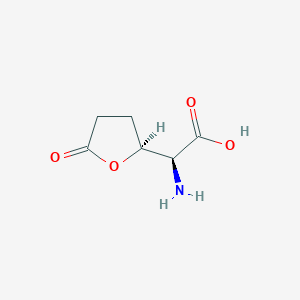
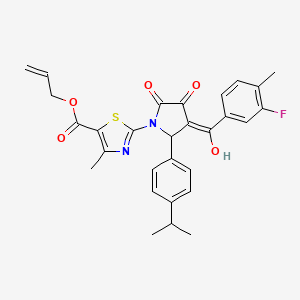
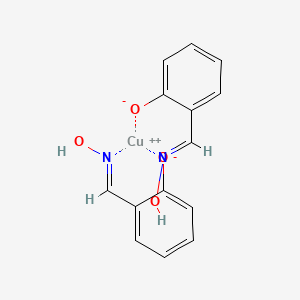
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
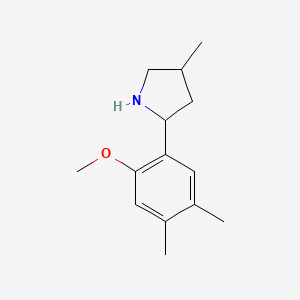
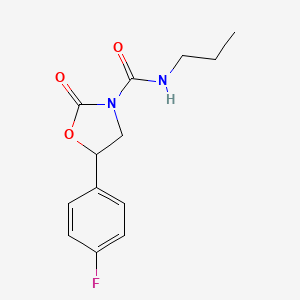
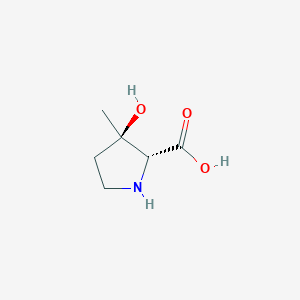
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
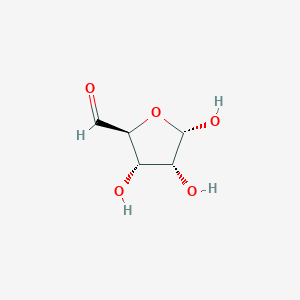
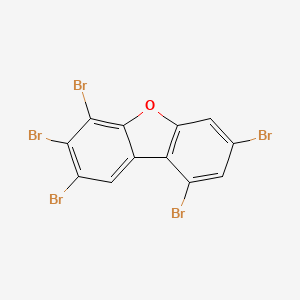
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
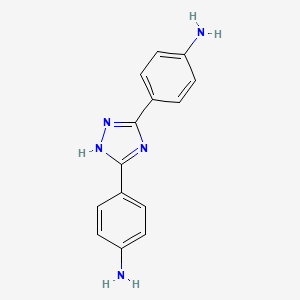
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
